SNAP 5114

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

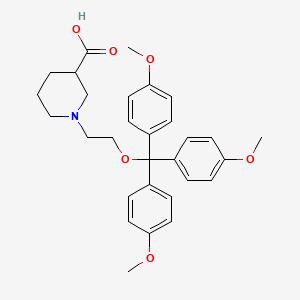

1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLDUZLDZBVOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNAP-5114

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of SNAP-5114 Action

(S)-SNAP-5114 is a potent and selective inhibitor of the GABA transporter GAT-3, a key protein responsible for the reuptake of the neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft, primarily into astrocytes.[1][2] By blocking GAT-3, SNAP-5114 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This enhanced inhibitory signaling underlies its observed anticonvulsant and antinociceptive properties.[3][5] Recent structural biology studies have provided a detailed view of its molecular mechanism, revealing it to be a noncompetitive inhibitor that locks the transporter in an inward-facing conformation.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of SNAP-5114 have been quantified across different GABA transporter subtypes. The following tables summarize these key pharmacological parameters.

Table 1: Inhibitory Potency (IC₅₀) of (S)-SNAP-5114 at Cloned GABA Transporters

| Transporter Subtype | Species | IC₅₀ (μM) | Reference(s) |

| GAT-3 | Human (hGAT-3) | 5 | [3][6] |

| GAT-2 | Rat (rGAT-2) | 21 | [3][4][6] |

| GAT-1 | Human (hGAT-1) | 388 | [3][4] |

| BGT-1 | Not Specified | ≥ 100 | [6] |

IC₅₀ values represent the concentration of SNAP-5114 required to inhibit 50% of the GABA uptake activity mediated by the specific transporter.

Molecular Mechanism of Action

Recent advancements using cryo-electron microscopy (cryo-EM) have elucidated the structural basis for SNAP-5114's inhibitory action on human GAT-3.[2]

Noncompetitive Inhibition: SNAP-5114 acts as a noncompetitive inhibitor.[2] It binds to the central, orthosteric substrate-binding site of GAT-3, the same pocket that GABA normally occupies. However, it does so by stabilizing the transporter in an inward-open conformation .[2] This conformational lock prevents the transporter from cycling back to an outward-facing state to bind and transport extracellular GABA, thus inhibiting the reuptake process.

Structural Basis for Selectivity: The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed to differences in the architecture of their respective binding pockets. GAT-3 possesses a larger orthosteric pocket compared to GAT-1. This increased volume, along with specific amino acid differences (such as residue E66 in GAT-3), accommodates the bulky methoxyphenyl moieties of the SNAP-5114 molecule more favorably than the more constrained pocket of GAT-1.[2][7]

The following diagram illustrates the role of GAT-3 in GABA reuptake and how SNAP-5114 disrupts this process.

Experimental Protocols

The mechanism of SNAP-5114 has been characterized using a variety of in vitro and in vivo techniques.

This assay is fundamental for determining the potency (IC₅₀) and mode of inhibition of transporter ligands.

-

Objective: To quantify the inhibition of GAT-3 mediated GABA uptake by SNAP-5114.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or similar cell lines are transiently or stably transfected with the cDNA encoding the human GAT-3 transporter.

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

-

Inhibitor Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES buffer. Increasing concentrations of SNAP-5114 are then added to the wells and pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[7]

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA.

-

Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [³H]-GABA uptake is plotted against the concentration of SNAP-5114. A dose-response curve is fitted to the data to calculate the IC₅₀ value. To determine the mode of inhibition (noncompetitive), kinetic assays are performed by measuring uptake at various GABA concentrations in the presence of a fixed concentration of SNAP-5114.[7]

-

This technique measures the functional consequence of GAT inhibition on neuronal activity.

-

Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons following the application of SNAP-5114.

-

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus or thalamus) are prepared from rodents.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (e.g., a dentate granule cell). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control and measurement of the cell's membrane potential and currents.

-

Baseline Measurement: A stable baseline holding current is recorded under voltage-clamp mode. This current reflects the tonic activation of extrasynaptic GABAA receptors by ambient GABA.[4]

-

Drug Application: SNAP-5114 (e.g., 100 μM) is applied to the slice via the perfusion bath.[1][4] Often, this is done after blocking the more dominant GAT-1 transporter with an inhibitor like NNC-711 to unmask the contribution of GAT-3.[4]

-

Effect Measurement: An outward shift in the holding current indicates an increase in the activation of GABAA receptors (an inhibitory chloride influx), reflecting elevated extracellular GABA levels.

-

Confirmation: The GABAA receptor antagonist, picrotoxin, can be applied at the end of the experiment to confirm that the observed change in current is indeed mediated by GABAA receptors.[4]

-

The following diagram outlines the workflow for assessing the impact of SNAP-5114 on tonic GABAergic currents.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 4. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SNAP-5114: A Technical Guide to a Selective GABA Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-SNAP-5114 is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2, with significantly lower affinity for GAT-1. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of these transporters in regulating GABAergic neurotransmission. This technical guide provides an in-depth overview of SNAP-5114, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental applications. The information presented herein is intended to support researchers in designing and executing robust studies to investigate the therapeutic potential of targeting GAT-2 and GAT-3 in various neurological and psychiatric disorders.

Core Compound Properties and Mechanism of Action

SNAP-5114, chemically known as (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, is a derivative of nipecotic acid.[1] Its lipophilic nature, conferred by the tris(4-methoxyphenyl)methoxy group, is thought to facilitate its passage across the blood-brain barrier.[1]

Recent cryo-electron microscopy studies have revealed that SNAP-5114 acts as a non-competitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding stabilizes the transporter in this state, preventing its reorientation to the outward-facing conformation and thereby inhibiting the uptake of GABA from the extracellular space. This non-competitive mechanism means that SNAP-5114 does not directly compete with GABA for binding to the transporter's active site.

Signaling Pathway Diagram

Caption: Mechanism of GAT-3 inhibition by SNAP-5114.

Quantitative Data: Inhibitory Potency

The inhibitory activity of SNAP-5114 has been quantified across various GABA transporter subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Transporter Subtype | Species | IC50 (μM) | Reference(s) |

| GAT-3 | Human (hGAT-3) | 5 | [2][3] |

| GAT-2 | Rat (rGAT-2) | 21 | [2][3] |

| GAT-1 | Human (hGAT-1) | 388 | [2][3] |

| BGT-1 | Human (hBGT-1) | ≥ 100 | [1] |

Experimental Protocols

[³H]GABA Uptake Assay in HEK-293 Cells

This protocol is designed to measure the inhibitory effect of SNAP-5114 on GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing a specific GABA transporter subtype.

Materials:

-

HEK-293 cells stably transfected with the GABA transporter of interest (e.g., hGAT-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

-

Phosphate-buffered saline (PBS)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

SNAP-5114

-

Scintillation fluid

-

Lysis buffer (e.g., 1% SDS)

-

24-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture the transfected HEK-293 cells in DMEM with 10% FBS and the selection antibiotic in a humidified incubator at 37°C and 5% CO₂. Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Preparation: On the day of the assay, prepare serial dilutions of SNAP-5114 in uptake buffer. Also, prepare a solution of [³H]GABA and unlabeled GABA in uptake buffer.

-

Assay: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer. b. Add the SNAP-5114 dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C. For control wells, add uptake buffer only. To determine non-specific uptake, use a high concentration of a non-selective GAT inhibitor like tiagabine. c. Initiate the uptake by adding the [³H]GABA/GABA solution to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C. d. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer. e. Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Measurement: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SNAP-5114 relative to the control wells (100% uptake) and the non-specific uptake wells (0% specific uptake). Plot the percentage of inhibition against the log concentration of SNAP-5114 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a [³H]GABA uptake assay.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of SNAP-5114.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

SNAP-5114

-

HPLC system with fluorescence or electrochemical detection

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) - OPA)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4] Allow for a stabilization period of 1-2 hours.[4] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[4]

-

Drug Administration: Administer SNAP-5114 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Derivatize the GABA in the dialysate samples using a suitable agent like OPA.[4] Analyze the derivatized samples using HPLC with fluorescence or electrochemical detection to quantify the GABA concentration.

-

Data Analysis: Express the GABA concentrations in the post-drug samples as a percentage of the baseline average. Plot the percentage change in GABA concentration over time.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure GABAergic tonic currents in neurons within brain slices to assess the effect of SNAP-5114.

Materials:

-

Vibratome

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Brain slicing solution (ice-cold, oxygenated)

-

Artificial cerebrospinal fluid (aCSF) for recording (oxygenated)

-

Intracellular solution for the patch pipette

-

Borosilicate glass capillaries for patch pipettes

-

SNAP-5114

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the desired region using a vibratome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber of the patch-clamp rig and continuously perfuse with oxygenated aCSF. Visualize neurons using DIC or fluorescence microscopy.

-

Whole-Cell Configuration: Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Approach a neuron and establish a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Tonic Current Measurement: In voltage-clamp mode, hold the neuron at a potential of -60 to -70 mV.[5] Record a stable baseline current.

-

Drug Application: Bath-apply SNAP-5114 to the slice by adding it to the perfusing aCSF.

-

Data Acquisition: Record the change in the holding current. An outward shift in the holding current indicates an increase in tonic inhibition.

-

Data Analysis: Measure the magnitude of the change in holding current before and after SNAP-5114 application. Statistical analysis can be performed to determine the significance of the effect.

Logical Relationships and Selectivity

The utility of SNAP-5114 as a research tool is primarily derived from its selectivity for GAT-3 and GAT-2 over GAT-1. This allows for the functional dissociation of these transporter subtypes.

Caption: Selectivity profile of SNAP-5114 for GABA transporters.

Conclusion

SNAP-5114 is a critical pharmacological agent for investigating the physiological and pathophysiological roles of GAT-2 and GAT-3. Its selectivity allows for the targeted modulation of these transporters, providing insights into their contribution to GABA homeostasis and neuronal excitability. The experimental protocols detailed in this guide offer a framework for utilizing SNAP-5114 to advance our understanding of the GABAergic system and to explore novel therapeutic strategies for a range of neurological disorders.

References

- 1. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

(S)-SNAP-5114: A Technical Guide to its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114 is a crucial pharmacological tool in neuroscience, primarily utilized for its activity as a γ-aminobutyric acid (GABA) transport inhibitor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a vital role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[3][4][5]

The action of GABA in the synaptic cleft and extrasynaptic space is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of GABA transporters (GATs).[3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[6] (S)-SNAP-5114 has been instrumental in elucidating the specific roles of these transporter subtypes due to its selective inhibition profile. This guide provides a comprehensive overview of (S)-SNAP-5114, its mechanism of action, experimental applications, and its contribution to our understanding of GABAergic neurotransmission.

Mechanism of Action

(S)-SNAP-5114 exerts its effects by blocking the reuptake of GABA from the extracellular space. It shows a notable selectivity for GAT-3 and GAT-2 over GAT-1.[6] GAT-1 is predominantly located on presynaptic nerve terminals, while GAT-3 is primarily expressed on astrocytic processes surrounding the synapse.[7] By inhibiting these transporters, particularly the astrocytic GAT-3, (S)-SNAP-5114 effectively increases the concentration and dwell time of GABA in the extracellular space. This leads to an enhancement of GABAergic signaling, primarily through the activation of extrasynaptic GABA receptors that mediate tonic inhibition.[7][8] Recent structural and functional studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate site but in an inward-open conformation of the transporter.[9][10]

Quantitative Data: Inhibitory Profile of (S)-SNAP-5114

The inhibitory potency of (S)-SNAP-5114 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%. The selectivity of (S)-SNAP-5114 for different GAT subtypes is evident from the varying IC50 values.

| Transporter Subtype | Species/Cell Line | IC50 (μM) | pIC50 | Reference(s) |

| hGAT-3 | Human | 5 | - | [4][5] |

| rGAT-2 | Rat | 21 | - | [4][5] |

| hGAT-1 | Human | 388 | - | [4][5] |

| mGAT4 (GAT-3) | Mouse (HEK-293) | - | 5.71 | [4][5] |

| mGAT3 (GAT-2) | Mouse (HEK-293) | - | 5.29 | [4][5] |

| mGAT1 | Mouse (HEK-293) | - | 4.07 | [4][5] |

Note: IC50 values can vary depending on the experimental conditions, such as the substrate concentration used in the assay. pIC50 is the negative logarithm of the IC50 value in molar concentration.

In addition to its in vitro inhibitory activity, in vivo studies have demonstrated the functional consequences of this inhibition. For example, a 100 μM concentration of SNAP-5114 was shown to increase GABA levels in the thalamus to 247% of baseline.[4][5]

Key Experimental Protocols

(S)-SNAP-5114 is employed in a variety of experimental paradigms to investigate the function of GABA transporters.

In Vitro GABA Uptake Assay

Objective: To determine the inhibitory potency (IC50) of (S)-SNAP-5114 on specific GAT subtypes.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific GAT subtype (e.g., hGAT-1, hGAT-3).[11]

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluency.

-

Inhibition: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of (S)-SNAP-5114.

-

GABA Uptake: Radiolabeled GABA (e.g., [3H]GABA) is added to the wells at a fixed concentration (often near the Km for the transporter) and incubated for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

-

Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

-

Quantification: The amount of intracellular [3H]GABA is quantified by lysing the cells and measuring the radioactivity using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each (S)-SNAP-5114 concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[10]

In Vivo Microdialysis

Objective: To measure the effect of (S)-SNAP-5114 on extracellular GABA concentrations in the brain of a living animal.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., hippocampus, thalamus) of an anesthetized rat and allowed to recover.[12]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the freely moving animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 μL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA concentration.

-

Drug Administration: (S)-SNAP-5114 is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF (reverse dialysis).[12]

-

Sample Collection: Dialysate samples continue to be collected during and after drug administration.

-

GABA Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: GABA concentrations are expressed as a percentage of the pre-drug baseline levels to determine the effect of (S)-SNAP-5114.[12]

Brain Slice Electrophysiology

Objective: To assess the functional impact of GAT-3 inhibition by (S)-SNAP-5114 on neuronal activity, particularly tonic GABAergic currents.

Methodology:

-

Slice Preparation: The animal is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal brain slices (e.g., 300-400 μm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., dentate gyrus granule cells).[7]

-

Tonic Current Measurement: Neurons are voltage-clamped, and the holding current is monitored. A stable baseline holding current is established.

-

Drug Application: (S)-SNAP-5114 (e.g., 100 μM) is bath-applied by adding it to the perfusion aCSF.[7][12]

-

Data Acquisition: Changes in the holding current are recorded. An inward shift in the holding current reflects an increase in tonic GABAergic conductance. The magnitude of the tonic current can be quantified by subsequently applying a GABA_A receptor antagonist like picrotoxin (B1677862) or bicuculline (B1666979) and measuring the resulting outward shift in the holding current.[7]

-

Data Analysis: The change in holding current (ΔI_hold) induced by (S)-SNAP-5114 is measured and compared to baseline and/or control conditions.[7]

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows involving (S)-SNAP-5114.

Caption: Mechanism of (S)-SNAP-5114 action on tonic inhibition.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Synergistic effect of dual GAT-1 and GAT-3 inhibition.

Applications in Neuroscience Research

(S)-SNAP-5114's selectivity has made it an invaluable tool for dissecting the roles of GAT-2 and GAT-3 in various physiological and pathological processes.

-

Epilepsy and Seizure Control: By increasing extracellular GABA levels, (S)-SNAP-5114 demonstrates anticonvulsant properties. It has been shown to inhibit tonic hindlimb extension in the maximal electroshock model in rats and to suppress sound-induced convulsions in DBA/2 mice.[4][5] These findings highlight the potential of targeting non-GAT-1 transporters for the development of novel antiepileptic drugs.[3]

-

Pain and Nociception: Research indicates that spinally applied (S)-SNAP-5114 can inhibit both chemical and thermal nociception in rat models of pain, such as the formalin test and the tail-flick test.[4][13] Its antinociceptive effects are mediated by the activation of both GABA_A and GABA_B receptors in the spinal cord, suggesting that GAT-3 plays a role in modulating pain pathways.[13]

-

Regulation of Tonic Inhibition: (S)-SNAP-5114 is widely used to study tonic inhibition, a persistent form of GABAergic signaling mediated by extrasynaptic receptors. Studies using hippocampal slices have shown that while GAT-1 is the primary regulator of ambient GABA under baseline conditions, inhibiting GAT-3 with (S)-SNAP-5114 significantly increases tonic currents, especially when GAT-1 is already blocked or when neuronal activity is high.[7][12] This demonstrates that astrocytic GAT-3 is crucial for clearing GABA that spills over from the synapse during periods of intense activity.

-

Stroke and Ischemia: The role of GAT inhibition in stroke is complex. While enhancing GABAergic signaling is a conceptually promising neuroprotective strategy, studies with (S)-SNAP-5114 in a mouse model of focal ischemia did not show a reduction in infarct volume and led to increased mortality.[8][14] These results suggest that caution is warranted when considering GAT-3 inhibitors for the treatment of acute brain ischemia.[8][14]

-

Alzheimer's Disease: In a counter-intuitive finding, studies in a mouse model of Alzheimer's disease showed that elevated GAT-3 levels in reactive astrocytes contributed to an increase in ambient GABA and tonic inhibition, which is associated with memory impairment. Application of (S)-SNAP-5114 was able to decrease this pathological tonic inhibition, suggesting that in certain disease states, GAT-3 may mediate the export of GABA from astrocytes.[8]

Limitations and Future Directions

Despite its utility, (S)-SNAP-5114 has several limitations. Its selectivity for GAT-3 over GAT-2 is modest, and its potency is lower than that of GAT-1 specific inhibitors like tiagabine.[8] Furthermore, it suffers from poor pharmacokinetic properties, including low brain penetration and chemical instability, which can complicate the interpretation of in vivo studies.[8][14]

The challenges associated with (S)-SNAP-5114 underscore the need for the development of a new generation of more potent, selective, and brain-permeable GAT-3 inhibitors. Such compounds would be invaluable for more precisely defining the therapeutic potential of targeting astrocytic GABA transport in a range of CNS disorders.

Conclusion

(S)-SNAP-5114 remains a cornerstone research tool for investigating the complexities of the GABAergic system. Its ability to preferentially inhibit GAT-2 and GAT-3 has enabled scientists to differentiate the roles of astrocytic and neuronal GABA uptake, particularly in the context of tonic inhibition and neuronal network excitability. The insights gained from studies using (S)-SNAP-5114 have significantly advanced our understanding of GABAergic signaling in both health and disease, paving the way for future drug development efforts targeting specific components of the GABA transporter family.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 3. ovid.com [ovid.com]

- 4. 美国GlpBio - (S)-SNAP 5114 | GABA uptake inhibitor | Cas# 157604-55-2 [glpbio.cn]

- 5. apexbt.com [apexbt.com]

- 6. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating GABAergic Transmission with SNAP-5114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft and extrasynaptic space is maintained by GABA transporters (GATs). Among these, GAT-2 and GAT-3 have emerged as important targets for modulating GABAergic tone. SNAP-5114 is a potent and selective inhibitor of GAT-2 and GAT-3, making it an invaluable pharmacological tool for investigating the roles of these transporters in physiological and pathological processes. This technical guide provides an in-depth overview of the use of SNAP-5114 in studying GABAergic transmission, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action of SNAP-5114

SNAP-5114, chemically known as (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, is a selective inhibitor of the GABA transporters GAT-2 and GAT-3.[1] Its inhibitory activity is significantly higher for these subtypes compared to GAT-1 and the betaine/GABA transporter 1 (BGT-1). By blocking the reuptake of GABA from the extracellular space, SNAP-5114 effectively increases the concentration of ambient GABA, thereby enhancing GABAergic signaling. Due to its lipophilic nature, SNAP-5114 is capable of crossing the blood-brain barrier, allowing for systemic administration in in vivo studies.[1] Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate-binding pocket in the inward-open conformation of the transporter.[2]

Quantitative Data: Inhibitory Potency of SNAP-5114

The selectivity of SNAP-5114 for different GABA transporter subtypes has been quantified through IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter activity.

| Transporter Subtype | Species | IC50 (μM) | Reference |

| GAT-3 | Human | 5 | [1] |

| GAT-2 | Rat | 21 | [1] |

| GAT-1 | Human | 388 | |

| BGT-1 | Human | >100 | [1] |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular GABA

This protocol is used to measure the concentration of GABA in the extracellular fluid of a specific brain region in freely moving animals.

Objective: To determine the effect of SNAP-5114 on extracellular GABA levels.

Materials:

-

SNAP-5114

-

GAT-1 inhibitor (e.g., NNC-711)

-

Microdialysis probes

-

Ringer's solution

-

HPLC system for GABA analysis

-

Freely moving rat or mouse model

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus).

-

Allow the animal to recover from surgery.

-

Perfuse the microdialysis probe with Ringer's solution at a constant flow rate.

-

Collect baseline dialysate samples to establish a stable baseline of extracellular GABA concentration.

-

Dissolve SNAP-5114 in the perfusion solution at the desired concentration (e.g., 100 μM).[3]

-

Infuse the SNAP-5114 containing solution through the probe for a defined period (e.g., 60 minutes).[3]

-

To investigate synergistic effects, co-infuse SNAP-5114 with a GAT-1 inhibitor like NNC-711 (e.g., 1 μM).[3]

-

Collect dialysate samples throughout the infusion and washout periods.

-

Analyze the GABA concentration in the dialysate samples using HPLC.

-

Express the results as a percentage of the baseline GABA concentration.

Whole-Cell Patch-Clamp Recording for Measuring Tonic GABAergic Currents

This electrophysiological technique allows for the measurement of tonic GABAA receptor-mediated currents in individual neurons.

Objective: To assess the impact of SNAP-5114 on tonic inhibitory currents.

Materials:

-

SNAP-5114

-

NNC-711

-

Picrotoxin (B1677862) (GABAA receptor antagonist)

-

Brain slice preparation (e.g., hippocampal slices)

-

Patch-clamp recording setup

Procedure:

-

Prepare acute brain slices from the region of interest.

-

Obtain whole-cell patch-clamp recordings from neurons (e.g., dentate granule cells).

-

Record the baseline holding current.

-

Apply a GAT-1 inhibitor such as NNC-711 (e.g., 1 μM) to the perfusion solution to block GAT-1 mediated uptake.[3]

-

After stabilization, apply SNAP-5114 (e.g., 100 μM) to the perfusion solution.[3]

-

Observe and record the change in the holding current, which reflects the tonic GABAA receptor-mediated current.

-

To confirm that the observed current is mediated by GABAA receptors, apply picrotoxin (e.g., 100 μM) at the end of the experiment to block the current.[3]

-

Analyze the magnitude of the change in holding current to quantify the effect of SNAP-5114 on the tonic current.

Behavioral Models for Assessing Antinociceptive Effects

These models are used to evaluate the potential of SNAP-5114 to alleviate pain.

Objective: To investigate the antinociceptive effects of SNAP-5114 in animal models of acute, inflammatory, and neuropathic pain.

Materials:

-

SNAP-5114

-

Bicuculline (B1666979) (GABAA receptor antagonist)

-

CGP35348 (GABAB receptor antagonist)

-

Rat or mouse models for:

-

Acute pain (e.g., tail flick test, hot plate test)

-

Inflammatory pain (e.g., formalin test)

-

Neuropathic pain (e.g., chronic constriction injury model with von Frey test)

-

Procedure:

-

Administer SNAP-5114 intrathecally at various doses (e.g., 10, 50, 100, 200 μg).[4]

-

Perform the respective behavioral tests to assess the animal's pain response (e.g., withdrawal latency, paw licking/biting time, mechanical withdrawal threshold).

-

To confirm the involvement of GABA receptors, pre-treat a separate group of animals with bicuculline or CGP35348 before administering SNAP-5114.[4]

-

Compare the results between the SNAP-5114 treated groups and the control (vehicle-treated) and antagonist-treated groups.

Signaling Pathways and Experimental Workflows

Modulation of GABAergic Transmission by SNAP-5114

Caption: SNAP-5114 selectively blocks GAT-3 on astrocytes, increasing synaptic GABA.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring extracellular GABA using in vivo microdialysis.

Logic of Synergistic Action with GAT-1 Inhibition

Caption: Synergistic increase in GABA with combined GAT-1 and GAT-3 blockade.

Conclusion

SNAP-5114 is a critical tool for dissecting the roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. Its selectivity allows for targeted investigations into the contributions of these transporters to both physiological brain function and the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SNAP-5114 in their studies. Further research with this compound will undoubtedly continue to illuminate the complex and nuanced regulation of the GABA system, paving the way for novel therapeutic strategies.

References

- 1. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP-5114: A Technical Guide for the Investigation of GAT-2 and GAT-3 Transporters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SNAP-5114, a valuable pharmacological tool for studying the gamma-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. This document outlines its pharmacological properties, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Introduction to SNAP-5114

(S)-SNAP-5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2.[1][2][3][4] By blocking these transporters, SNAP-5114 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][3][4] This property makes it a crucial tool for elucidating the physiological and pathological roles of GAT-2 and GAT-3 in various neurological processes and disorders. Due to its lipophilic nature, (S)-SNAP-5114 is expected to cross the blood-brain barrier, making it suitable for in vivo studies.[5]

Pharmacological Profile

SNAP-5114 exhibits a distinct selectivity profile for GABA transporters. The following table summarizes its inhibitory potency (IC50) against different human (h) and rat (r) GAT subtypes.

| Transporter Subtype | Species | IC50 (μM) | Reference(s) |

| GAT-3 | Human | 5 | [1][2][4][5] |

| GAT-2 | Rat | 21 | [1][2][4][5] |

| GAT-1 | Human | 388 | [1][3][4] |

| BGT-1 | - | >100 | [5] |

Signaling Pathway of SNAP-5114 Action

The primary mechanism of SNAP-5114 involves the direct inhibition of GAT-2 and GAT-3. This blockade leads to an accumulation of extracellular GABA, which can then activate both ionotropic GABA-A and metabotropic GABA-B receptors, resulting in neuronal inhibition.

Figure 1: SNAP-5114 Signaling Pathway. Max Width: 760px.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SNAP-5114 to study GAT-2 and GAT-3 transporters.

[³H]GABA Uptake Assay in Transfected HEK-293 Cells

This assay is fundamental for quantifying the inhibitory potency of SNAP-5114 on specific GAT subtypes.

Objective: To determine the IC50 value of SNAP-5114 for GAT-2 and GAT-3.

Materials:

-

HEK-293 cells stably expressing either human GAT-2 or GAT-3.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

SNAP-5114 stock solution (in DMSO).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

Scintillation fluid.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the transfected HEK-293 cells into 96-well plates and grow to confluence.

-

Preparation of SNAP-5114 Dilutions: Prepare a serial dilution of SNAP-5114 in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

-

Assay Initiation:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add 100 µL of the appropriate SNAP-5114 dilution or vehicle to each well.

-

Pre-incubate the plates for 20-30 minutes at 37°C.

-

-

[³H]GABA Addition: Add 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM) to each well to initiate the uptake.

-

Incubation: Incubate the plates for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.

-

Termination of Uptake:

-

Rapidly aspirate the assay medium.

-

Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]GABA.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each SNAP-5114 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the SNAP-5114 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: [³H]GABA Uptake Assay Workflow. Max Width: 760px.

In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals following the administration of SNAP-5114.

Objective: To assess the effect of SNAP-5114 on extracellular GABA concentrations in a target brain region (e.g., thalamus, hippocampus).

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats).

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Syringe pump.

-

Fraction collector.

-

SNAP-5114.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with fluorescence detection for GABA analysis.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the syringe pump and fraction collector.

-

-

Baseline Collection:

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular GABA.

-

-

SNAP-5114 Administration:

-

Administer SNAP-5114 systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF. A typical concentration for local administration is 100 µM.[6]

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels.

-

-

GABA Analysis:

-

Analyze the GABA concentration in the collected dialysate samples using HPLC with fluorescence detection.

-

-

Data Analysis:

-

Express the GABA concentrations as a percentage of the baseline levels.

-

Compare the GABA levels before and after SNAP-5114 administration to determine its effect.

-

Figure 3: In Vivo Microdialysis Workflow. Max Width: 760px.

Electrophysiological Recordings in Brain Slices

Patch-clamp electrophysiology in acute brain slices allows for the direct measurement of the effects of SNAP-5114 on GABAergic synaptic transmission and tonic currents.

Objective: To characterize the impact of SNAP-5114 on phasic (IPSCs/IPSPs) and tonic GABAergic currents.

Materials:

-

Rodent brain slices containing the region of interest.

-

Vibratome for slicing.

-

Recording chamber and perfusion system.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Artificial cerebrospinal fluid (aCSF).

-

Internal solution for the patch pipette.

-

SNAP-5114.

Procedure:

-

Brain Slice Preparation:

-

Acutely prepare brain slices (e.g., 300-400 µm thick) from the animal.

-

Allow slices to recover in a holding chamber with oxygenated aCSF.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

-

Baseline Recording:

-

Record baseline synaptic activity (spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs) and holding current (to measure tonic current).

-

-

SNAP-5114 Application:

-

Post-Application Recording:

-

Data Analysis:

-

Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs.

-

Measure the change in holding current to quantify the effect on tonic GABAergic inhibition.

-

Conclusion

SNAP-5114 is an indispensable tool for the functional characterization of GAT-2 and GAT-3 transporters. Its selectivity allows for the targeted investigation of these transporters in a variety of experimental paradigms. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at understanding the roles of GAT-2 and GAT-3 in health and disease. However, it is important to note that some studies have pointed to its poor pharmacokinetic profile and chemical instability, which should be considered in experimental design.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Effects of SNAP-5114 on Thalamic GABA Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of (S)-SNAP-5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3, on thalamic GABA levels. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of GABAergic neurotransmission. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of extracellular GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).

(S)-SNAP-5114 has been identified as a selective inhibitor of GAT-2 and GAT-3.[1] This selectivity presents a valuable tool for investigating the specific roles of these transporters in regulating GABAergic tone in different brain regions. The thalamus, a critical relay center for sensory and motor signals, is a key area of interest due to its dense GABAergic innervation. Understanding how SNAP-5114 modulates thalamic GABA levels can provide insights into potential therapeutic strategies for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and certain pain states.

Mechanism of Action of SNAP-5114

SNAP-5114 exerts its effects by inhibiting the reuptake of GABA from the extracellular space.[1] By selectively targeting GAT-2 and GAT-3, which are predominantly expressed on astrocytes, SNAP-5114 increases the concentration of ambient GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors, resulting in a potentiation of inhibitory signaling in the thalamus.

Signaling Pathway Diagram

Caption: Mechanism of SNAP-5114 action on an astrocyte.

Quantitative Data on the Effects of SNAP-5114

The following tables summarize the key quantitative findings from studies investigating the effects of SNAP-5114.

Table 1: In Vitro Inhibitory Activity of SNAP-5114

| Transporter Subtype | IC₅₀ (µM) | Species | Reference |

| hGAT-3 | 5 | Human | [1] |

| rGAT-2 | 21 | Rat | [1] |

| hGAT-1 | ≥ 100 | Human | [1] |

| BGT-1 | ≥ 100 | Human | [1] |

IC₅₀: Half-maximal inhibitory concentration

Table 2: In Vivo Effects of SNAP-5114 on Thalamic GABA Levels

| Compound | Concentration (in probe) | Brain Region | % Increase in Basal GABA (mean ± SEM) | Animal Model | Reference |

| SNAP-5114 | 100 µM | Thalamus | 247 ± 27 | Halothane-anesthetized rats | [2] |

Experimental Protocols

This section provides a detailed description of the methodologies used to determine the effects of SNAP-5114 on thalamic GABA levels, primarily based on the study by Dalby (2000) and supplemented with common practices in the field.[2]

In Vivo Microdialysis

This technique is used to sample extracellular fluid from specific brain regions in living animals.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Halothane anesthesia is typically used during the surgical and experimental procedures.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the thalamus. Stereotaxic coordinates are determined based on a rat brain atlas.

-

The cannula is fixed to the skull using dental cement.

-

-

Microdialysis Probe:

-

A concentric microdialysis probe with a semi-permeable membrane (e.g., 2 mm tip) is used.

-

-

Perfusion:

-

The probe is inserted through the guide cannula into the thalamus.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to establish a baseline, the perfusion medium is switched to aCSF containing SNAP-5114 (100 µM).

-

-

Sample Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for subsequent analysis.

-

GABA Level Quantification: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

HPLC-ECD is a sensitive method for quantifying neurotransmitter levels in microdialysate samples.

-

Derivatization:

-

Since GABA is not electrochemically active, it must be derivatized prior to detection.

-

A common method is pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol agent (e.g., 2-mercaptoethanol). This reaction forms a fluorescent and electrochemically active isoindole derivative of GABA.

-

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A phosphate (B84403) buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to elute the derivatized GABA.

-

Flow Rate: A constant flow rate is maintained (e.g., 0.5-1.0 mL/min).

-

-

Electrochemical Detection:

-

An electrochemical detector with a glassy carbon working electrode is used.

-

A specific potential is applied to the electrode to oxidize the derivatized GABA, generating an electrical signal that is proportional to its concentration.

-

-

Quantification:

-

The concentration of GABA in the dialysate samples is determined by comparing the peak areas from the samples to those of known GABA standards.

-

Experimental Workflow Diagram

Caption: Workflow for studying SNAP-5114's effects.

Discussion and Implications

The findings from studies on SNAP-5114 demonstrate that the selective inhibition of GAT-2 and GAT-3 is an effective strategy for elevating extracellular GABA levels in the thalamus.[2] This has significant implications for the development of novel therapeutic agents. By targeting specific GABA transporter subtypes, it may be possible to achieve more localized and nuanced modulation of GABAergic signaling, potentially reducing the side effects associated with non-selective GABAergic drugs.

Further research is warranted to fully elucidate the therapeutic potential of SNAP-5114 and other GAT-2/3 inhibitors. This includes investigating their efficacy in various animal models of neurological and psychiatric disorders, as well as detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

Conclusion

(S)-SNAP-5114 is a valuable pharmacological tool for studying the roles of GAT-2 and GAT-3 in the regulation of thalamic GABAergic neurotransmission. The significant increase in thalamic GABA levels following SNAP-5114 administration highlights the potential of targeting these transporters for therapeutic intervention in disorders associated with GABAergic deficits. The experimental protocols detailed in this guide provide a framework for conducting further research in this promising area of neuropharmacology.

References

Understanding the Anticonvulsant Properties of SNAP-5114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of SNAP-5114, a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. By elucidating its mechanism of action, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

SNAP-5114 exerts its anticonvulsant effects by modulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). It selectively inhibits the GAT-2 and GAT-3 transporters, which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, particularly into astrocytes.[1][2] This inhibition leads to an accumulation of extracellular GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[3][4] The resulting increase in inhibitory signaling helps to counterbalance neuronal hyperexcitability, a hallmark of seizures.

Recent structural studies have revealed that SNAP-5114 functions as a noncompetitive inhibitor of GAT-3.[5] It binds to the orthosteric substrate-binding pocket of the transporter in its inward-open conformation, effectively locking it and preventing the transport of GABA.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and anticonvulsant efficacy of SNAP-5114.

Table 1: Inhibitory Potency (IC50) of SNAP-5114 on GABA Transporters

| Transporter Subtype | IC50 (μM) | Species/Cell Line | Reference |

| hGAT-3 | 5 | Human (cloned) | |

| rGAT-2 | 21 | Rat (cloned) | |

| hGAT-1 | 388 | Human (cloned) | |

| BGT-1 | 140 | - | [6] |

| mGAT1 | - (pIC50 = 4.07) | Mouse (HEK-293) | [3] |

| mGAT2 | - (56% inhibition) | Mouse (HEK-293) | [3] |

| mGAT3 | - (pIC50 = 5.29) | Mouse (HEK-293) | [3] |

| mGAT4 | - (pIC50 = 5.71) | Mouse (HEK-293) | [3] |

Table 2: Anticonvulsant Efficacy of SNAP-5114

| Seizure Model | Animal Model | Endpoint | ED50 | Reference |

| Sound-induced convulsions | DBA/2 mice | Inhibition of tonic-clonic seizures | 110 μmol/kg | [3] |

| Maximal electroshock | Juvenile rats | Inhibition of tonic hindlimb extension | - | [3] |

Table 3: Effect of SNAP-5114 on Extracellular GABA Levels

| Brain Region | Experimental Condition | % Increase in GABA | Reference |

| Thalamus | Systemic administration (100 μM) | 247% | [3] |

| Hippocampus | Co-perfusion with GAT-1 inhibitor (NNC-711) | Synergistic increase | [7] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by SNAP-5114.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SNAP5114 (SNAP-5114) | GAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Role of SNAP 5114 in Modulating Neuronal Activity in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SNAP 5114, a selective inhibitor of the GABA transporter GAT-3, and its application in preclinical models of Parkinson's disease. The document outlines the mechanism of action of this compound, summarizes key quantitative findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a selective inhibitor of the GABA transporter 3 (GAT-3), with some activity also reported on GAT-2.[1][2] GAT-3 is predominantly expressed on the plasma membranes of astrocytes, where it plays a crucial role in regulating extracellular levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] By inhibiting GAT-3, this compound effectively reduces the reuptake of GABA from the synaptic cleft and extrasynaptic space into astrocytes. This leads to an elevation of ambient GABA levels, which in turn enhances tonic GABAergic inhibition of neurons.

Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[5][6] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[5][6] This mode of inhibition provides a basis for its selectivity and is a key consideration for the rational design of future GAT-3 targeted therapies.[5][6]

In the context of Parkinson's disease, the modulation of GABAergic signaling is of significant interest. Dopaminergic neurons in the substantia nigra, which are progressively lost in Parkinson's disease, are under the influence of GABAergic inputs. Research suggests that in early-stage Parkinson's disease models, there is a maladaptive downregulation of GATs, leading to an increase in tonic GABAergic inhibition and a subsequent impairment of dopamine (B1211576) release.[3]

The following diagram illustrates the signaling pathway involving GAT-3 and the mechanism of action of this compound.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the selectivity and effects of this compound from various studies.

| Parameter | Transporter | Value | Reference |

| IC₅₀ | hGAT-3 | 5 µM | [1][2] |

| IC₅₀ | rGAT-2 | 21 µM | [1][2] |

| IC₅₀ | hGAT-1 | 388 µM | [1] |

| IC₅₀ | BGT-1 | ≥ 100 µM | [2] |

| Table 1: Inhibitory potency (IC₅₀) of (S)-SNAP 5114 on various GABA transporters. |

| Experimental Model | This compound Concentration | Effect | Reference |

| Mouse Dorsolateral Striatum Slices (with GAT-1 inhibitor SKF89976A) | 50 µM | Attenuated electrically evoked dopamine release to ~70% of control | [3] |

| Rat Hippocampal Slices (with GAT-1 inhibitor NNC-711) | 100 µM | Markedly increased tonic GABA-A receptor-mediated current | [4][7] |

| Rat Neocortical Pyramidal Cells (with GAT-1 inhibitor NO711) | Not specified | Synergistically decreased IPSC amplitudes and increased decay times | [8] |

| Mouse Suprachiasmatic Nucleus Neurons (with GAT-1 inhibitor SKF-89976A) | 50 µM | Induced a significant GABA-A receptor-mediated tonic current | [9] |

| Table 2: Effects of this compound in various experimental models. |

Experimental Protocols

This section details the methodologies for key experiments involving this compound in the context of Parkinson's disease models.

Several animal models are used to study Parkinson's disease, each with its own set of characteristics.[10][11]

-

6-Hydroxydopamine (6-OHDA) Rat Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.[10]

-

MPTP Mouse Model: The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes selective destruction of dopaminergic neurons in the substantia nigra.[10]

-

Alpha-Synuclein Overexpression Models: These genetic models involve the overexpression of alpha-synuclein, a key protein in the pathophysiology of Parkinson's disease, often via viral vectors (e.g., AAV-A53T) or in transgenic animals (e.g., SNCA-OVX mice).[3][10]

-

Slicing: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose). Coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34 °C) for at least 1 hour before recording.

-

Recording: Whole-cell patch-clamp recordings are performed on identified neurons (e.g., medium spiny neurons in the striatum). The recording chamber is continuously perfused with oxygenated aCSF. The intracellular solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.3.

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO, with the final concentration in aCSF being low to avoid solvent effects) and then diluted in aCSF to the desired final concentration (e.g., 50 µM). The drug is applied to the brain slice via bath perfusion.

-

Data Acquisition and Analysis: Electrophysiological signals are amplified, filtered, and digitized. Parameters such as tonic currents, inhibitory postsynaptic currents (IPSCs), and dopamine release (measured using techniques like fast-scan cyclic voltammetry) are analyzed before and after the application of this compound.

-

Probe Implantation: Animals are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

-

Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with a physiological solution (e.g., Ringer's solution) at a slow, constant rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before, during, and after the administration of this compound.

-

Drug Administration: this compound can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[7]

-

Analysis: The concentration of GABA and other neurotransmitters in the dialysate samples is determined using techniques such as high-performance liquid chromatography (HPLC).

The following diagram provides a generalized workflow for an experiment using this compound in a Parkinson's disease model.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of astrocytic GAT-3 in modulating neuronal circuitry. In the context of Parkinson's disease, studies utilizing this compound have provided evidence for a dysregulation of GABAergic tone and its impact on dopamine release. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this area, with the ultimate goal of identifying novel therapeutic strategies for Parkinson's disease. The noncompetitive inhibitory mechanism of this compound at the GAT-3 transporter offers a unique avenue for the development of more selective and potent modulators of the GABAergic system.

References

- 1. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 2. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA uptake transporters support dopamine release in dorsal striatum with maladaptive downregulation in a parkinsonism model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of human GABA transporter 3 inhibition: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA transporters regulate tonic and synaptic GABAA receptor-mediated currents in the suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. alzforum.org [alzforum.org]

SNAP-5114: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Growing evidence points to a significant dysregulation of the GABAergic system in the pathophysiology of AD, suggesting that targeting components of this system may offer novel therapeutic avenues. This technical guide focuses on SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3, and its application as a research tool to investigate and potentially modulate Alzheimer's disease-related pathology.

SNAP-5114 primarily acts on GAT-3, which is predominantly expressed on astrocytes. In the context of AD, reactive astrocytes surrounding Aβ plaques have been shown to exhibit altered GABA homeostasis. By inhibiting GAT-3, SNAP-5114 blocks the reuptake of GABA by astrocytes, thereby increasing extracellular GABA levels and enhancing tonic inhibition. This mechanism has been demonstrated to rescue synaptic plasticity and cognitive deficits in preclinical models of AD, making SNAP-5114 a valuable tool for dissecting the role of astrocytic GABA signaling in the disease process.

Mechanism of Action: Signaling Pathway

SNAP-5114's primary mechanism involves the modulation of GABAergic signaling at the synaptic and extrasynaptic levels. The following diagram illustrates the proposed signaling pathway affected by SNAP-5114 in the context of an Alzheimer's disease brain.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SNAP-5114 in mouse models of Alzheimer's disease.

Table 1: Effect of SNAP-5114 on Long-Term Potentiation (LTP) in 5xFAD Mice

| Treatment Group | LTP Magnitude (% of Baseline) | Statistical Significance (vs. 5xFAD) | Reference |

| Wild-Type (WT) | ~170% | N/A | [1] |

| 5xFAD | ~120% | N/A | [1] |

| 5xFAD + SNAP-5114 (50 µM) | ~160% | p < 0.05 | [1] |

Table 2: Effect of Chronic SNAP-5114 Administration on Working Memory in 5xFAD Mice (Y-Maze)

| Treatment Group | Spontaneous Alternation (%) | Statistical Significance (vs. 5xFAD) | Reference |

| Wild-Type (WT) | ~70% | N/A | [1] |

| 5xFAD | ~50% | N/A | [1] |

| 5xFAD + SNAP-5114 (chronic i.p.) | ~65% | p < 0.05 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SNAP-5114 in the context of Alzheimer's disease research.

In Vivo Administration of SNAP-5114

Objective: To assess the in vivo effects of SNAP-5114 on cognitive function and neuropathology in a mouse model of Alzheimer's disease.

Animal Model: 5xFAD transgenic mice are a commonly used model exhibiting amyloid pathology and cognitive deficits.

Materials:

-

(S)-SNAP-5114 (Tocris Bioscience or equivalent)

-

Vehicle: Sterile isotonic saline with 10% DMSO[2]

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure for Chronic Administration:

-

Preparation of SNAP-5114 Solution: Dissolve (S)-SNAP-5114 in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose). Due to its low solubility, ensure complete dissolution.

-

Dosing Regimen: Administer SNAP-5114 or vehicle via i.p. injection. For chronic studies, a daily injection for at least one week has been shown to be effective.[1]

-

Dosage: Dosages ranging from 5 to 30 mg/kg have been used in vivo.[2] The optimal dose should be determined based on the specific experimental goals and animal model.

-

Monitoring: Observe animals for any adverse effects following injection.

Y-Maze Test for Spatial Working Memory

Objective: To evaluate the effect of SNAP-5114 on short-term spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

-

Acclimation: Gently handle the mice for several days before testing to reduce stress.

-

Testing:

-

Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries using a video tracking system.

-

-

Data Analysis:

-

An arm entry is counted when all four paws of the mouse are within the arm.

-

A "spontaneous alternation" is defined as consecutive entries into the three different arms.

-

Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

-

A higher percentage of alternation indicates better spatial working memory.

-

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

Objective: To measure the effect of SNAP-5114 on synaptic plasticity in hippocampal slices from Alzheimer's model mice.

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from 5xFAD and wild-type control mice.

-

Recording: Perform field excitatory postsynaptic potential (fEPSP) recordings from the dentate gyrus.

-

LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol.

-

SNAP-5114 Application: Bath-apply SNAP-5114 (e.g., 50 µM) to the slices and record the fEPSP slope to assess its effect on LTP.[1]

Immunohistochemistry for Amyloid-Beta (Aβ) Plaques

Objective: To visualize and quantify Aβ plaque pathology in brain tissue.

Procedure:

-

Tissue Preparation: Perfuse mice and prepare brain sections.

-

Antigen Retrieval: Perform antigen retrieval to unmask the Aβ epitope.

-

Staining:

-

Incubate sections with a primary antibody against Aβ (e.g., 6E10).

-

Apply a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

-

Imaging and Quantification: Acquire images using a microscope and quantify the Aβ plaque load using image analysis software.

Western Blotting for GAT-3 and GAD67

Objective: To quantify the protein levels of GAT-3 and the GABA-synthesizing enzyme GAD67 in brain tissue.

Procedure:

-